A Comprehensive Technical Guide to 2,4-Dichloro-6-methylaniline
A Comprehensive Technical Guide to 2,4-Dichloro-6-methylaniline
CAS Number: 30273-00-8
This technical guide provides an in-depth overview of 2,4-Dichloro-6-methylaniline, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety and handling information, and its relevance in pharmaceutical synthesis, alongside illustrative experimental workflows.
Chemical and Physical Properties
2,4-Dichloro-6-methylaniline, also known as 2-Amino-3,5-dichlorotoluene, is a substituted aniline. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.[1][2][3][4]
| Property | Value |
| CAS Number | 30273-00-8[1] |
| Molecular Formula | C₇H₇Cl₂N[5] |
| Molecular Weight | 176.04 g/mol [1][2] |
| Appearance | White to pale cream solid/powder[6] |
| Melting Point | 42-46 °C[2][3] |
| SMILES | Cc1cc(Cl)cc(Cl)c1N[2] |
| InChI | 1S/C7H7Cl2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3[2] |
| InChIKey | UAISVUGQLKXPFF-UHFFFAOYSA-N[2] |
Safety and Handling
2,4-Dichloro-6-methylaniline is classified as a hazardous substance, and appropriate safety precautions must be observed during its handling and storage. The compound is a warning-level irritant and potentially harmful if ingested.
Hazard Identification and Precautionary Measures:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Eye Irritant (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][2] |
| Acute Toxicity (Oral, Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1] |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
-
Hand Protection: Wear appropriate protective gloves.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Applications in Pharmaceutical Research
While 2,4-Dichloro-6-methylaniline is available as a research chemical and listed as an impurity of the drug Dasatinib, its close analog, 2-chloro-6-methylaniline, is a well-documented key intermediate in the synthesis of Dasatinib.[7][8][9] Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9] The structural similarity suggests that 2,4-Dichloro-6-methylaniline is of significant interest in the process development and impurity profiling related to Dasatinib and other kinase inhibitors.
Context: The BCR-ABL Signaling Pathway and Dasatinib
To understand the relevance of intermediates like 2,4-Dichloro-6-methylaniline, it is crucial to understand the mechanism of action of the final drug product. Dasatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. The diagram below illustrates the simplified signaling pathway.
Experimental Protocols
Example Synthesis Workflow: Preparation of 2-Chloro-6-methylaniline
The following workflow describes a one-pot synthesis of 2-Chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline.[10][11][12] This process involves a diazotization reaction to remove an amino group, followed by reduction of a nitro group.
Methodology:
-
Diazotization: In a round-bottom flask maintained at 0°C, 3-chloro-5-methyl-4-nitroaniline is suspended in a mixture of water and sulfuric acid. A solution of sodium nitrite (NaNO₂) in water is added slowly, and the mixture is stirred.[10]
-
Reduction of Diazonium Salt: Hypophosphorous acid (H₃PO₂) is added to the reaction mixture, which is then stirred at 0°C for several hours to reduce the diazonium salt.[10]
-
Nitro Group Reduction: The reaction temperature is raised, and iron powder is added in portions. The mixture is stirred for an additional period to reduce the nitro group to an amine.[10]
-
Work-up and Purification: The reaction mixture is filtered while hot. The filtrate is cooled and extracted with a solvent like dichloromethane. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield pure 2-Chloro-6-methylaniline.[10]
Analytical Workflow: GC-MS Analysis of Anilines
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of aniline derivatives. The following diagram outlines a general workflow for the analysis of such compounds in a sample matrix.
Methodology:
-
Sample Preparation: For aqueous samples, the pH is adjusted to >11 before extraction with a solvent like methylene chloride. Solid samples can be extracted using methods such as Soxhlet or ultrasonic extraction.[13]
-
Extract Cleanup: If interferences are present, the extract may be cleaned up using techniques like Florisil column cleanup (EPA Method 3620) or gel permeation chromatography (EPA Method 3640).[13]
-
GC-MS Analysis: An aliquot of the final extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound, which can be compared to a spectral library or a reference standard.[13][14] Quantification is typically performed using an internal or external standard calibration method.[14]
Spectroscopic Data
Spectroscopic data is essential for the unequivocal identification of 2,4-Dichloro-6-methylaniline. Data from techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases.[1][15] For instance, GC-MS data will typically show a molecular ion peak corresponding to the compound's molecular weight.[1] NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aniline ring.[1][15]
References
- 1. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-6-methylaniline 97 30273-00-8 [sigmaaldrich.com]
- 3. 2,4-dichloro-6-methylaniline | CAS#:30273-00-8 | Chemsrc [chemsrc.com]
- 4. 2,4-Dichloro-6-methylaniline (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dichloro-6-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2,4-Dichloro-6-Methylaniline - SRIRAMCHEM [sriramchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 12. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 13. epa.gov [epa.gov]
- 14. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 15. 2,4-DICHLORO-6-METHYLANILINE(30273-00-8) 1H NMR [m.chemicalbook.com]
